molecular formula C8H15NO2 B1375242 1,8-Dioxa-4-azaspiro[5.5]undecane CAS No. 1226975-76-3

1,8-Dioxa-4-azaspiro[5.5]undecane

Cat. No.: B1375242
CAS No.: 1226975-76-3
M. Wt: 157.21 g/mol
InChI Key: VLZUSDJYVDSYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Dioxa-4-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Dioxa-4-azaspiro[5.5]undecane can be synthesized through several methods. One common approach involves the reaction of diethylene glycol with an amine under acidic conditions to form the spirocyclic structure. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the spiro ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction conditions are crucial to achieving optimal results.

Chemical Reactions Analysis

Types of Reactions: 1,8-Dioxa-4-azaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous conditions.

    Substitution: Various nucleophiles such as halides or amines; reactions often require a base or acid catalyst.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted spirocyclic compounds with diverse functional groups.

Scientific Research Applications

1,8-Dioxa-4-azaspiro[5.5]undecane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1,8-Dioxa-4-azaspiro[5.5]undecane exerts its effects is largely dependent on its interaction with specific molecular targets. The nitrogen atom in the spiro ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1,3-Dioxane: Another spirocyclic compound with oxygen atoms in the ring, but lacks the nitrogen atom present in 1,8-Dioxa-4-azaspiro[5.5]undecane.

    1,3-Dithiane: Contains sulfur atoms instead of oxygen, resulting in different chemical properties and reactivity.

    1,3-Oxathiane: Features both oxygen and sulfur atoms, offering a different set of chemical behaviors compared to this compound.

Uniqueness: this compound is unique due to the presence of both oxygen and nitrogen atoms within its spirocyclic structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,8-dioxa-4-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-8(7-10-4-1)6-9-3-5-11-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZUSDJYVDSYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNCCO2)COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.